
2-(Phenyl(tosyl)phosphino)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenyl(tosyl)phosphino)aniline is an organophosphorus compound that features a phosphine group attached to an aniline ring, with a phenyl group and a tosyl group (p-toluenesulfonyl) attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyl(tosyl)phosphino)aniline typically involves the reaction of aniline derivatives with phosphine reagents. One common method involves the reaction of 2-(diphenylphosphino)aniline with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Phenyl(tosyl)phosphino)aniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tosyl group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aniline derivatives.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
2-(Phenyl(tosyl)phosphino)aniline has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of 2-(Phenyl(tosyl)phosphino)aniline largely depends on its role as a ligand in catalysis. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate various catalytic processes. The tosyl group can influence the electronic properties of the phosphine, thereby affecting the reactivity and selectivity of the catalytic reactions .
類似化合物との比較
Similar Compounds
2-(Diphenylphosphino)aniline: Lacks the tosyl group, which can affect its reactivity and applications.
2-(Phenylphosphino)aniline: Similar structure but without the tosyl group, leading to different electronic properties.
2-(Tosylphosphino)aniline: Contains a tosyl group but lacks the phenyl group, resulting in different steric and electronic effects.
Uniqueness
2-(Phenyl(tosyl)phosphino)aniline is unique due to the presence of both the phenyl and tosyl groups, which provide a balance of steric and electronic properties. This makes it a versatile ligand in catalysis and a valuable intermediate in the synthesis of complex molecules .
特性
CAS番号 |
915314-53-3 |
|---|---|
分子式 |
C19H18NO2PS |
分子量 |
355.4 g/mol |
IUPAC名 |
2-[(4-methylphenyl)sulfonyl-phenylphosphanyl]aniline |
InChI |
InChI=1S/C19H18NO2PS/c1-15-11-13-17(14-12-15)24(21,22)23(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20/h2-14H,20H2,1H3 |
InChIキー |
HPGWEJHBZQHYAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)P(C2=CC=CC=C2)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


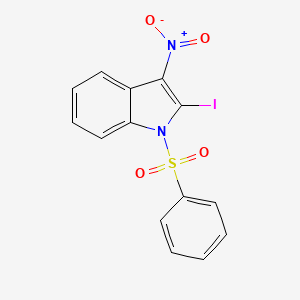
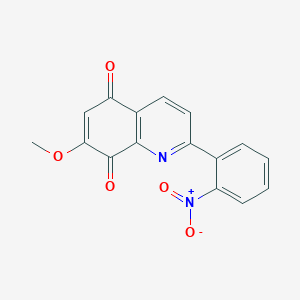
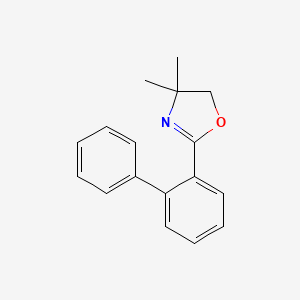
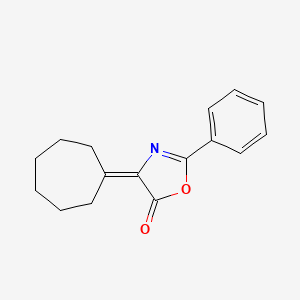
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)

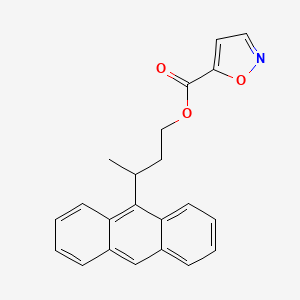
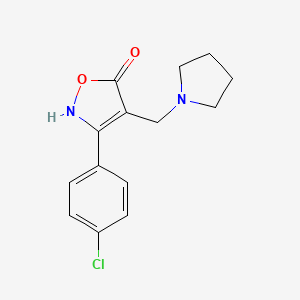
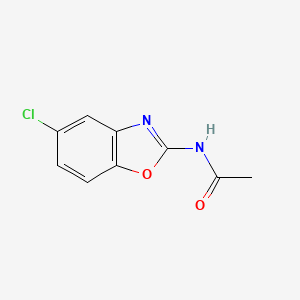
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)

![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
